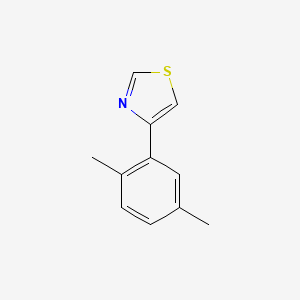

4-(2,5-Dimethylphenyl)-1,3-thiazole

Description

Significance of Thiazole (B1198619) Scaffold in Chemical Science

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds and approved drugs. academie-sciences.frnih.gov The thiazole nucleus is a key component in pharmaceuticals with diverse activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. nih.gov

The significance of the thiazole scaffold extends to its presence in natural products, such as vitamin B1 (thiamine), and its use in the development of synthetic drugs like the non-steroidal anti-inflammatory drug Meloxicam and the anti-cancer agent Bleomycin. wikipedia.org The aromaticity of the thiazole ring, resulting from the delocalization of pi-electrons, contributes to its stability and influences its chemical reactivity, making it a versatile building block in organic synthesis. wikipedia.org The ability to introduce a variety of substituents at different positions on the thiazole ring allows for the fine-tuning of the molecule's properties, which is a critical aspect of drug design and materials science. benthamdirect.com

Scope of Academic Inquiry for 4-(2,5-Dimethylphenyl)-1,3-thiazole

While the broader class of thiazole derivatives is the subject of extensive research, the academic inquiry specifically focused on 4-(2,5-Dimethylphenyl)-1,3-thiazole appears to be limited, with a scarcity of dedicated studies in publicly available scientific literature.

Research in this area generally falls under the wider investigation of 4-aryl-1,3-thiazole derivatives. These studies often involve the synthesis of a library of related compounds to explore structure-activity relationships (SAR) for a particular biological target. academie-sciences.frnih.gov For instance, research on thiazole derivatives often focuses on their potential as cholinesterase inhibitors or as anticancer agents. academie-sciences.frnih.gov The synthesis of such compounds typically follows established routes like the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. wikipedia.orgyoutube.com

Compound Properties

| Property | Value for 1,3-Thiazole | Reference |

| Molecular Formula | C₃H₃NS | wikipedia.org |

| Odor | Pyridine-like | wikipedia.org |

| Basicity (pKa of conjugate acid) | 2.5 | wikipedia.org |

| Reactivity | Aromatic, susceptible to electrophilic substitution at C5 and deprotonation at C2. | wikipedia.org |

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-3-4-9(2)10(5-8)11-6-13-7-12-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWDVHWVQBPLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305233 | |

| Record name | 4-(2,5-Dimethylphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383143-39-3 | |

| Record name | 4-(2,5-Dimethylphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383143-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethylphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2,5 Dimethylphenyl 1,3 Thiazole

Classical and Contemporary Approaches to 1,3-Thiazole Core Synthesis

The foundational methods for constructing the 1,3-thiazole ring have been well-established for over a century and continue to be adapted for modern chemical synthesis. These approaches typically involve the reaction of key building blocks that provide the necessary carbon, nitrogen, and sulfur atoms to form the heterocyclic ring.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for thiazole ring formation. youtube.com The reaction classically involves the condensation of an α-haloketone with a thioamide. youtube.com For the specific synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazole, the key precursors are 2-bromo-1-(2,5-dimethylphenyl)ethanone (B1280187) and a source of the thioamide moiety, such as thioformamide (B92385).

The general mechanism commences with an SN2 reaction between the sulfur atom of the thioamide and the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a thiazoline (B8809763) intermediate. Subsequent dehydration yields the aromatic thiazole ring. The reaction is often carried out in a suitable solvent like methanol (B129727) and may be heated to facilitate the reaction. chemhelpasap.com The final product can often be precipitated from the reaction mixture upon neutralization. youtube.comchemhelpasap.com

A common adaptation of the Hantzsch synthesis involves the use of thiourea (B124793) in place of a simple thioamide, which leads to the formation of a 2-aminothiazole (B372263) derivative. chemhelpasap.com For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea in methanol yields 2-amino-4-phenylthiazole. chemhelpasap.com A similar strategy has been employed in a three-step synthesis starting with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then undergoes a Hantzsch thiazole condensation with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. researchgate.net This amine can then be further modified. To obtain the unsubstituted 4-(2,5-Dimethylphenyl)-1,3-thiazole, thioformamide would be the required thioamide.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| α-Haloketone | Thioamide | Thiazole | Heat, Solvent (e.g., Methanol) | youtube.com |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, Heat | chemhelpasap.com |

| 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one | Thiourea | 4-(2,4-Dimethylphenyl)thiazol-2-amine | - | researchgate.net |

Cyclization Reactions Utilizing Thiourea Derivatives

Thiourea and its derivatives are versatile reagents in the synthesis of thiazoles, particularly for accessing 2-aminothiazoles. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically leads exclusively to 2-(N-substituted amino)thiazoles. rsc.org However, the reaction conditions can influence the final product. For example, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

The reaction of 2-bromoacetophenone with thiourea is a classic example that proceeds with high yield. youtube.comchemhelpasap.com This reaction is generally robust and can be performed under simple laboratory conditions. The resulting 2-aminothiazole can be a versatile intermediate for further functionalization if desired.

Condensation Reactions with Alpha-Haloketones and Aldehydes

The condensation of α-haloketones is a cornerstone of thiazole synthesis, most notably in the Hantzsch reaction. The key α-haloketone required for the synthesis of the target molecule is 2-bromo-1-(2,5-dimethylphenyl)ethanone. This precursor is commercially available or can be synthesized. For instance, α-bromoketones can be prepared from secondary alcohols in a one-pot strategy using ammonium (B1175870) bromide and Oxone®.

While the Hantzsch synthesis is the most direct condensation involving an α-haloketone, other multi-component reactions can also be employed. These often involve an aldehyde, a source of sulfur, and a source of nitrogen, which come together in a single pot to form the thiazole ring.

Advanced Synthetic Routes for Substituted Thiazoles

In recent years, more sophisticated and efficient methods for the synthesis of substituted thiazoles have been developed. These routes often aim to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Multi-step Reaction Sequences for Phenyl-Substituted Thiazoles

The synthesis of highly functionalized phenyl-substituted thiazoles can be achieved through multi-step sequences that allow for precise control over the substitution pattern. One such approach involves the synthesis of (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids from L-cysteine and appropriate benzonitriles. nih.gov These thiazoline intermediates can then be coupled with other molecules and subsequently oxidized to the corresponding thiazole. nih.gov

Another strategy involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to yield 5-arylthiazoles. organic-chemistry.org The resulting thiazole core can then be functionalized at the 2-position in subsequent steps. organic-chemistry.org For the synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazole, a multi-step approach could begin with the synthesis of the 2,5-dimethylphenyl substituted precursor, followed by the thiazole ring formation and any necessary subsequent modifications.

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| L-Cysteine, Benzonitrile | - | (4R)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid | nih.gov |

| N,N-Diformylaminomethyl aryl ketones | Phosphorus pentasulfide, Triethylamine | 5-Arylthiazole | organic-chemistry.org |

One-Pot and Catalyst-Free Synthetic Strategies

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and catalyst-free methods for thiazole synthesis have gained significant attention. One-pot multi-component reactions (MCRs) are particularly powerful as they allow for the construction of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. acs.org For example, fully substituted 1,3-thiazoles have been synthesized via a one-pot reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid under metal-free conditions. acs.org

Catalyst-free approaches for thiazole synthesis have also been developed. A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can be achieved without a catalyst in a solvent-free system, often with microwave assistance, leading to 2-aminothiazoles in high yields and short reaction times. organic-chemistry.org Furthermore, 2-iminothiazoles have been synthesized in a catalyst-free one-pot three-component reaction of amines, isothiocyanates, and nitroepoxides. nih.gov These methods offer a more sustainable and efficient alternative to traditional synthetic routes.

| Reaction Type | Key Features | Example Reactants | Reference |

| One-Pot MCR | Avoids intermediate isolation, green chemistry | Arylglyoxals, Thiobenzamides, Lawsone | acs.org |

| Catalyst-Free | Environmentally benign, often solvent-free | 2-Bromoacetophenones, Thiourea | organic-chemistry.org |

| Catalyst-Free 3-Component | High efficiency | Amines, Isothiocyanates, Nitroepoxides | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of 4-(2,5-dimethylphenyl)-1,3-thiazole, meticulous control over reaction conditions is essential. Key factors that are manipulated to enhance the reaction's efficiency include the choice of solvent, reaction temperature, and the use of catalysts.

The selection of a solvent is a critical factor that can significantly influence the reaction rate and yield in thiazole synthesis. The solvent's polarity and boiling point are primary considerations. Solvents not only dissolve the reactants to bring them into the same phase but can also participate in the reaction mechanism by stabilizing intermediates. For instance, polar solvents can facilitate the Hantzsch synthesis.

Temperature is another critical parameter that must be precisely controlled. Reactions are often heated to increase the rate of reaction. youtube.com However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of undesirable by-products. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation. In some cases, reactions are conducted at reflux, where the temperature is maintained at the boiling point of the solvent. nih.gov Studies have explored various solvents and temperatures to optimize the synthesis of thiazole derivatives. nih.govnih.gov For example, a reaction might be run at 80°C in one solvent or at a higher temperature of 130°C in another, such as a deep eutectic solvent, to improve yields. nih.govnih.gov

Table 1: Effect of Solvent and Temperature on Thiazole Synthesis

| Solvent | Temperature | Observations |

| Trifluroethanol | 80 °C | Showed the best results in a screening study due to high polarity and acidity, which aids in solubilizing reactants. nih.gov |

| Toluene | 120 °C | Used in a calcium-catalyzed synthesis of thiazoles from propargyl alcohols and thiobenzamide. acs.org |

| n-Propanol | 80 °C | Employed in a palladium-catalyzed synthesis of 4-substituted 2-aminothiazoles. nih.gov |

| L-proline:ethylene glycol (1:50) | 130 °C | Utilized as an eco-friendly deep eutectic solvent for the synthesis of thiazolo[5,4-d]thiazoles. nih.gov |

Catalysts are frequently employed to increase the rate and efficiency of thiazole synthesis. They can provide an alternative reaction pathway with a lower activation energy, leading to higher yields in shorter reaction times. A variety of catalysts have been explored for the synthesis of the thiazole ring.

For example, silica-supported tungstosilisic acid has been used as a green and reusable catalyst for a one-pot synthesis of Hantzsch thiazole derivatives, resulting in high yields. mdpi.com In other approaches, palladium(II) acetate (B1210297) and iron(III) bromide have been used to selectively synthesize different thiazole derivatives from the same starting materials under different conditions. nih.gov Copper-catalyzed methods have also been developed for the synthesis of thiazoles, showcasing the versatility of metal catalysts in these reactions. nih.govorganic-chemistry.org The choice of catalyst can be crucial; for instance, in the synthesis of 2-aminothiazoles from vinyl azides, palladium(II) acetate as the catalyst yields 4-substituted 2-aminothiazoles. nih.gov

Table 2: Examples of Catalysts in Thiazole Synthesis

| Catalyst | Reactants | Solvent | Key Feature | Reference |

| Silica (B1680970) supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | - | Green, efficient, and reusable catalyst providing high yields (79-90%). | mdpi.com |

| Palladium(II) acetate | Vinyl azides, potassium thiocyanate | n-Propanol | Promotes the formation of 4-substituted 2-aminothiazoles. | nih.gov |

| Iron(III) bromide | Vinyl azides, potassium thiocyanate | Acetonitrile | Promotes the formation of 4-substituted 5-thiocyano-2-aminothiazoles. | nih.gov |

| Ca(OTf)₂/Bu₄NPF₆ | Propargyl alcohol, thiobenzamide | Toluene | Catalyzes the synthesis from propargyl alcohols. | acs.org |

| Copper(I) iodide | Oximes, anhydrides, KSCN | Toluene | Catalyzes cyclization to form thiazoles in good to excellent yields. nih.gov |

Chemical Reactivity and Derivatization of 4 2,5 Dimethylphenyl 1,3 Thiazole

Electrophilic Aromatic Substitution Patterns on Thiazole (B1198619) and Phenyl Rings

The electrophilic substitution reactivity of 4-(2,5-dimethylphenyl)-1,3-thiazole is dictated by the electronic nature of both the thiazole and the dimethylphenyl rings. The thiazole ring is generally considered electron-deficient, which deactivates it towards electrophilic attack compared to benzene. However, when substitution does occur, it is directed to the C5 position, which has the highest π-electron density. nih.govwikipedia.org The presence of an activating group can facilitate this substitution. ekb.eg

Conversely, the 2,5-dimethylphenyl ring is an electron-rich system. The two methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. nih.govworktribe.com In the case of the 2,5-dimethylphenyl moiety, the positions available for substitution are C3, C4, and C6. The directing effects of the two methyl groups and the deactivating effect of the thiazole substituent determine the outcome. The C4 position is para to the C1-methyl group and meta to the C2-methyl group. The C6 position is ortho to the C1-methyl group. The C3 position is meta to the C1-methyl group and ortho to the C2-methyl group. Therefore, electrophilic attack is most likely to occur at the positions most activated by the methyl groups and least deactivated by the thiazole ring, primarily the C4 and C6 positions.

Halogenation, a common electrophilic aromatic substitution, can be achieved on the thiazole ring. For instance, bromination of thiazole derivatives often occurs at the C5 position. ekb.eg For the phenyl ring, bromination using N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid can be employed for deactivated or moderately activated rings. researchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Sites and Conditions

| Reaction | Reagent/Catalyst | Target Ring | Predicted Position(s) | Rationale |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Phenyl | C4, C6 | Activating methyl groups direct ortho/para. |

| Halogenation | Br₂ / FeBr₃ | Phenyl | C4, C6 | Strong activation from methyl groups overcomes thiazole deactivation. |

| Halogenation | NBS / H₂SO₄ | Phenyl | C4, C6 | Alternative method for bromination of aromatic rings. researchgate.net |

| Bromination | Br₂ / Acetic Acid | Thiazole | C5 | C5 is the most electron-rich position on the thiazole ring. wikipedia.orgekb.eg |

| Sulfonation | SO₃ / H₂SO₄ | Phenyl | C4, C6 | Standard sulfonation conditions for activated rings. |

Nucleophilic Reactivity at the Thiazole Heterocycle

The thiazole ring exhibits characteristic sites for nucleophilic attack, primarily due to the electron-withdrawing nature of the nitrogen atom. The most significant site for nucleophilic reactivity is the C2 carbon. The proton at the C2 position (C2-H) is notably acidic and susceptible to deprotonation by strong bases. wikipedia.org

Organolithium compounds, such as n-butyllithium, are commonly used to deprotonate the C2 position, generating a 2-lithiothiazole intermediate. ekb.eg This highly reactive organometallic species can then react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C2 position. This process is a cornerstone for the functionalization of the thiazole core.

If a leaving group is present at the C2, C4, or C5 positions, direct nucleophilic aromatic substitution (SNAr) can occur, although this is more common for positions activated by electron-withdrawing groups or upon quaternization of the ring nitrogen. For 4-(2,5-dimethylphenyl)-1,3-thiazole, the most practical approach for introducing nucleophiles is via deprotonation at C2.

Table 2: Nucleophilic Functionalization at the C2 Position

| Step | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Deprotonation | n-BuLi, Strong Base | 2-Lithio-4-(2,5-dimethylphenyl)-1,3-thiazole | Generation of a potent nucleophile. ekb.eg |

| 2. Electrophilic Quench | Aldehydes/Ketones | 2-(Hydroxyalkyl)-thiazole derivative | Formation of C-C bond, introduction of an alcohol. |

| 2. Electrophilic Quench | Alkyl Halides (e.g., CH₃I) | 2-Alkyl-thiazole derivative | Alkylation at the C2 position. |

| 2. Electrophilic Quench | CO₂ then H₃O⁺ | Thiazole-2-carboxylic acid derivative | Carboxylation to introduce a carboxylic acid group. |

Oxidation and Reduction Pathways

The 4-(2,5-dimethylphenyl)-1,3-thiazole molecule has several sites that can undergo oxidation or reduction. The heteroatoms in the thiazole ring and the methyl groups on the phenyl ring are the primary targets.

Oxidation: The nitrogen atom of the thiazole ring can be oxidized to form an aromatic thiazole N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones, though this generally requires stronger oxidizing conditions. wikipedia.org The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although controlling the selectivity can be challenging.

Reduction: The thiazole ring is generally resistant to many reducing agents. However, a significant reaction is desulfurization, which can be achieved using Raney Nickel (Ra-Ni). masterorganicchemistry.com This reaction cleaves the C-S bonds, leading to the opening of the thiazole ring and formation of an alkane, effectively removing the sulfur-containing portion of the molecule. masterorganicchemistry.comyoutube.com This can be a useful synthetic strategy for converting a carbonyl group (from which a thioacetal can be formed) into a methylene (B1212753) group. masterorganicchemistry.com The phenyl ring can be reduced to a cyclohexane (B81311) ring under vigorous hydrogenation conditions, for example, using a platinum catalyst (Pt/C) in the presence of Raney Ni-Al alloy and aluminum powder. worktribe.com

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

|---|---|---|---|

| Oxidation | mCPBA | Thiazole Nitrogen | Thiazole N-oxide. wikipedia.org |

| Oxidation | KMnO₄ (strong conditions) | Dimethylphenyl Moiety | Phenyl dicarboxylic acid derivative |

| Reduction (Desulfurization) | Raney Nickel (Ra-Ni), H₂ | Thiazole Ring | Ring-opened alkyl amine derivative. masterorganicchemistry.comyoutube.com |

| Reduction (Hydrogenation) | Pt/C, Ra-Ni-Al, Al powder | Phenyl Ring | Cyclohexane derivative. worktribe.com |

Functionalization of the Dimethylphenyl Moiety

The 2,5-dimethylphenyl group offers several avenues for functionalization, distinct from the reactivity of the thiazole ring. The primary sites for modification are the methyl groups and the remaining activated positions on the aromatic ring.

The benzylic protons of the methyl groups are susceptible to radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), one or both methyl groups can be selectively brominated to form benzylic bromides. These brominated intermediates are versatile synthons for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups such as alcohols, ethers, amines, and nitriles.

Furthermore, as discussed in section 3.1, the phenyl ring itself can undergo further electrophilic aromatic substitution at the C4 and C6 positions. This allows for the introduction of nitro, halogen, or sulfonic acid groups, which can then be further transformed into other functionalities. For example, a nitro group can be reduced to an amine, which can then participate in diazotization and coupling reactions.

Table 4: Strategies for Functionalizing the Dimethylphenyl Moiety

| Functionalization Target | Reagent(s) | Intermediate/Product Class | Subsequent Transformations |

|---|---|---|---|

| Methyl Groups | NBS, AIBN/light | Benzylic Bromide | Nucleophilic substitution (e.g., with NaOH, NaCN, NH₃) |

| Aromatic Ring (C4/C6) | HNO₃ / H₂SO₄ | Nitro-substituted derivative | Reduction to amine, diazotization |

| Aromatic Ring (C4/C6) | Br₂ / FeBr₃ | Bromo-substituted derivative | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Methyl Groups | KMnO₄ | Carboxylic Acid | Esterification, amidation |

Strategies for Molecular Hybridization and Conjugation

Molecular hybridization is a powerful strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule to create hybrid compounds with potentially enhanced or synergistic biological activities. nih.gov The 4-(2,5-dimethylphenyl)-1,3-thiazole scaffold is an excellent platform for such strategies, allowing for conjugation with other bioactive heterocyclic systems. nih.govacs.org

A common approach involves using the C2 position of the thiazole ring as a reactive handle. Following deprotonation (as described in 3.2), the resulting nucleophile can be reacted with a suitably functionalized second heterocyclic molecule. Alternatively, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be adapted to build the thiazole onto a pre-existing molecular scaffold. nih.gov This typically involves reacting a thioamide-containing molecule with an α-haloketone. nih.gov

Table 5: Examples of Molecular Hybridization Strategies

| Hybrid Type | Linking Strategy | Key Reagents | Resulting Scaffold |

|---|---|---|---|

| Thiazole-Pyrazoline | Hantzsch synthesis on a pyrazoline core | Pyrazoline-1-carbothioamide, α-haloketone (e.g., phenacyl bromide). nih.govacs.org | Pyrazoline-thiazole conjugate. ekb.eg |

| Thiazole-Pyridine | Hantzsch synthesis using a pyridine-containing thioamide | Pyridine-carbothioamide, α-haloketone | Pyridine-thiazole hybrid. nih.gov |

| Thiazole-Quinoline | Conjugation via linker | Thiazole derivative, quinoline (B57606) derivative, coupling agents | Thiazole-quinoline conjugate. mdpi.com |

| Thiazole-Thiadiazole | Multi-step synthesis involving cyclization | Thiazole-hydrazine intermediate, CS₂ | Phenylthiazole-thiadiazole hybrid. nih.gov |

Spectroscopic and Computational Data for 4-(2,5-Dimethylphenyl)-1,3-thiazole Remains Elusive in Public Domain

Despite extensive searches for the specific chemical compound 4-(2,5-Dimethylphenyl)-1,3-thiazole , with CAS Number 383143-39-3, detailed experimental data for its advanced spectroscopic and computational characterization are not publicly available in peer-reviewed literature or comprehensive chemical databases.

The inquiry sought to populate a detailed article structure focusing on the compound's analytical characterization, including vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry. The requested sections and subsections were:

Advanced Spectroscopic and Computational Characterization of 4 2,5 Dimethylphenyl 1,3 Thiazole

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) for Bond Lengths, Angles, and Torsion Angles

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. For thiazole-containing compounds, SCXRD studies reveal the planarity of the thiazole (B1198619) ring and the spatial arrangement of its substituents. scispace.comnih.gov

The crystal structure of related compounds, such as 2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole, has been determined, providing valuable data on the geometry of the thiazole ring system. researchgate.net In a similar vein, the analysis of other heterocyclic systems containing thiazole or triazole rings provides comparative data on bond lengths and angles. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.commdpi.comrsc.org The data from these studies can be used to build a comprehensive understanding of the structural parameters of 4-(2,5-Dimethylphenyl)-1,3-thiazole.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Computational Chemistry and Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and energetics of compounds. Geometry optimization calculations using DFT can predict the most stable conformation of a molecule by finding the minimum energy structure. chemrxiv.orgijcce.ac.ir For 4-(2,5-Dimethylphenyl)-1,3-thiazole, these calculations would involve determining the preferred orientation of the dimethylphenyl group relative to the thiazole ring. Conformational analysis, often performed by systematically rotating specific bonds, helps to identify low-energy conformers and understand the flexibility of the molecule. scispace.com Such studies are crucial for understanding how the molecule might interact with its environment.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gap

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govtuni.fi For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the phenyl substituent, while the LUMO may be distributed over the entire π-system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Analysis of the FMOs provides insights into the molecule's potential for charge transfer interactions and its behavior in chemical reactions. researchgate.netscispace.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

Note: This table defines the key parameters in electronic structure analysis. Specific energy values for 4-(2,5-Dimethylphenyl)-1,3-thiazole would require dedicated DFT calculations.

Prediction and Correlation of Spectroscopic Data (IR, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 4-(2,5-Dimethylphenyl)-1,3-thiazole, offering insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a commonly employed method for forecasting Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

For IR spectroscopy, theoretical calculations determine the vibrational frequencies of the molecule. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. However, theoretical frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and the use of a finite basis set in calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. The potential energy distribution (PED) is also analyzed to provide a complete assignment of each vibrational mode.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict the chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). researchgate.net Similar to IR predictions, the correlation between calculated and experimental NMR spectra allows for the unambiguous assignment of signals in complex molecules.

Table 1: Example of Theoretical Vibrational Mode Assignments for a Thiazole Derivative

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic and Thiazole Ring C-H |

| ~3000 | C-H Stretch | Methyl Group (CH₃) Asymmetric/Symmetric |

| ~1600 | C=C/C=N Stretch | Aromatic and Thiazole Ring Stretching |

| ~1450 | C-H Bend | Methyl Group (CH₃) Bending |

| ~820 | C-H Bend | Out-of-plane Bending (Aromatic) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing crucial insights into its reactivity and intermolecular interaction sites. orientjchem.org The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For 4-(2,5-Dimethylphenyl)-1,3-thiazole, the MEP map would be expected to show a significant negative potential (red/orange) around the nitrogen and sulfur atoms of the thiazole ring due to the high electron density from their lone pairs. researchgate.netresearchgate.net This makes the heteroatoms the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the aromatic ring and the thiazole C-H would exhibit a positive potential (blue), rendering them potential sites for nucleophilic interaction. The MEP analysis thus provides a predictive guide to the molecule's chemical behavior, highlighting the regions most likely to engage in electrostatic interactions. orientjchem.org

Global Chemical Activity Descriptors (Hardness, Softness)

Key descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. hakon-art.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A "soft" molecule has a small energy gap, indicating higher polarizability and greater reactivity. hakon-art.comresearchgate.net

Chemical Potential (µ): Measures the escaping tendency of electrons from a system. It is calculated as µ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The negative of the chemical potential (χ = -µ). It describes the power of a molecule to attract electrons. rasayanjournal.co.in

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = µ² / 2η. A high electrophilicity index indicates a good electrophile. rasayanjournal.co.in

These descriptors provide a theoretical framework for comparing the reactivity of different molecules. For instance, a compound with low hardness and high softness is predicted to be more chemically reactive. researchgate.net

Table 2: Global Chemical Activity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer; high hardness implies high stability. hakon-art.com |

| Chemical Softness (S) | S = 1 / η | Measures the extent of chemical reactivity; high softness implies high reactivity. researchgate.net |

| Chemical Potential (µ) | µ = (E_HOMO + E_LUMO) / 2 | Governs electron transfer; high µ indicates better electron donor. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule, providing deep insights into bonding, orbital interactions, and molecular stability. researchgate.netwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals representing core electrons, lone pairs, and bonds.

In 4-(2,5-Dimethylphenyl)-1,3-thiazole, significant donor-acceptor interactions would be expected:

Donors: The lone pairs (LP) on the nitrogen (N) and sulfur (S) atoms are primary electron donors. Pi (π) bonds of the phenyl and thiazole rings also act as donors.

Acceptors: The antibonding orbitals (σ* and π*) of the rings are the primary electron acceptors.

For example, delocalization from the nitrogen lone pair to an adjacent antibonding C-S orbital (LP(N) → σ(C-S)) or from a π-orbital in the phenyl ring to a π-orbital in the thiazole ring (π(C-C) → π*(C-N)) would contribute to the stabilization of the molecular structure. NBO analysis thus elucidates the electronic communication between different parts of the molecule. nih.gov

Table 3: Hypothetical Donor-Acceptor Interactions in 4-(2,5-Dimethylphenyl)-1,3-thiazole from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C-S) | High | Lone pair delocalization into thiazole ring |

| LP (1) S | σ* (C-N) | Moderate | Lone pair delocalization |

| π (Phenyl Ring) | π* (Thiazole Ring) | Moderate | π-conjugation between rings |

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Molecules with significant NLO properties often possess a π-conjugated system connecting an electron-donating group (D) to an electron-accepting group (A), leading to substantial intramolecular charge transfer (ICT). nih.gov

The compound 4-(2,5-Dimethylphenyl)-1,3-thiazole, with its electron-rich dimethylphenyl group (donor) and the thiazole ring (which can act as an acceptor or part of the π-bridge), has the structural characteristics of a potential NLO material.

Computational methods, particularly DFT, are used to predict the NLO behavior of molecules by calculating the first hyperpolarizability (β), a key tensor that quantifies the second-order NLO response. nih.gov A large β value is indicative of a strong NLO response. The calculation involves analyzing the molecule's response to an external electric field. Theoretical studies can efficiently screen candidate molecules and provide insights into structure-property relationships, guiding the synthesis of new materials with enhanced NLO properties. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used in organic synthesis for assessing compound purity and monitoring the progress of chemical reactions. nih.gov

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated onto a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action.

Reaction Monitoring: To monitor the synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazole, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material(s) will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Purity Assessment: The purity of a sample of 4-(2,5-Dimethylphenyl)-1,3-thiazole can be assessed by spotting it on a TLC plate. A pure compound should ideally appear as a single spot. The presence of multiple spots indicates the presence of impurities.

Retention Factor (Rf): The position of a spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. For 4-(2,5-Dimethylphenyl)-1,3-thiazole, an appropriate solvent system (mobile phase) would be selected to achieve an Rf value typically between 0.3 and 0.7 for clear separation and visualization. Visualization of the spots is often achieved using UV light, as aromatic compounds like this one are typically UV-active.

Structure Activity Relationship Sar Studies for 4 2,5 Dimethylphenyl 1,3 Thiazole Derivatives

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of 4-(2,5-dimethylphenyl)-1,3-thiazole derivatives is profoundly influenced by the electronic and steric nature of substituents appended to the thiazole (B1198619) and phenyl rings. The electronic properties, such as the electron-donating or electron-withdrawing character of a group, can alter the electron density of the heterocyclic system, affecting its ability to engage in crucial interactions like hydrogen bonding or π-stacking with a biological target.

For instance, studies on various thiazole-containing compounds have shown that the introduction of electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), can enhance antimicrobial activity. researchgate.net This is often attributed to an increase in the compound's reactivity or its ability to form stronger interactions with target enzymes or receptors. Conversely, electron-donating groups, like methyl (CH₃) or methoxy (B1213986) (OCH₃), can also augment activity, suggesting that a delicate electronic balance is often required for optimal biological function. mdpi.com In one study, the presence of a methyl group on a phenyl ring attached to a thiazole-thiadiazole scaffold was found to increase cytotoxic activity. mdpi.com

Steric properties, which relate to the size and shape of substituents, are equally critical. Bulky substituents can create steric hindrance, either preventing the molecule from fitting into a target's binding site or, conversely, promoting a more favorable binding conformation by occupying a specific hydrophobic pocket. The 2,5-dimethyl substitution on the phenyl ring of the core molecule itself dictates a specific spatial arrangement relative to the thiazole ring, influencing how the entire molecule presents itself to its biological target. SAR analysis of some anti-inflammatory thiazole derivatives indicated that substituted dimethylphenyl and chlorophenyl groups were key for activity. mdpi.com

The interplay between electronic and steric effects is often complex. A substituent might have favorable electronic properties but be too large to be accommodated in the active site, leading to diminished or no activity. Therefore, a successful drug design strategy often involves a careful balancing of these two factors to achieve the desired biological profile.

| Substituent Type | General Impact on Biological Activity | Potential Rationale | Illustrative Examples from Thiazole-related Scaffolds |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Can increase potency (e.g., antimicrobial, anti-inflammatory) | Alters electron distribution of the ring system, potentially enhancing binding interactions or reactivity. | -NO₂, -CF₃, Halogens (e.g., -Cl) researchgate.netmdpi.com |

| Electron-Donating Groups (EDGs) | Can increase potency (e.g., cytotoxic) | Increases electron density, which may be favorable for certain receptor interactions. | -CH₃, -OCH₃ mdpi.comnih.gov |

| Bulky/Steric Groups | Can increase or decrease activity depending on the target's binding site topology. | Can provide better fit into hydrophobic pockets or cause steric clash, preventing binding. | -Propyl, -Isopropyl, Phenyl nih.gov |

| Small/Sterically Unhindered Groups | May be necessary for accessing sterically constrained binding sites. | Allows for closer interaction with the target protein. | -H, -Methyl nih.gov |

Positional Isomerism Effects on Molecular Interactions

For example, moving a substituent on the phenyl ring from the 2-position to the 3- or 4-position would change its spatial relationship with the thiazole ring and any substituents on it. This can affect intramolecular interactions that stabilize the preferred conformation of the molecule, as well as intermolecular interactions with the target protein. Studies on other bicyclic and polycyclic aromatic compounds have demonstrated that even subtle shifts in substituent placement can lead to significant differences in activity. In terbenzimidazole derivatives, for instance, a 5,6-benzo fusion resulted in an inactive compound, whereas a 4,5-benzo fusion retained activity as a topoisomerase I poison. nih.gov Similarly, a 5-(2-naphthyl) substituent conferred comparable activity to the parent phenyl compound, while the isomeric 5-(1-naphthyl) group was less potent, highlighting the critical nature of substituent positioning. nih.gov

Within the 4-(2,5-dimethylphenyl)-1,3-thiazole framework, the specific 2,5-dimethyl arrangement is key. An isomeric 3,5-dimethylphenyl group would present a different steric profile, potentially altering how the phenyl ring is oriented relative to the thiazole moiety. researchgate.net These structural changes influence the non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, that govern the binding of the molecule to its target. Variations in alkyl chain lengths and positions on related thiazolo[5,4-d]thiazole (B1587360) crystals have been shown to modulate molecular packing in the solid state, which is a direct consequence of altered intermolecular interactions. nih.gov This principle extends to the solution-phase interactions between a drug molecule and its biological receptor.

Lipophilicity and its Correlation with Biological Profiles

For 4-(2,5-dimethylphenyl)-1,3-thiazole derivatives, modulating lipophilicity is a key strategy for optimizing drug-like properties. A compound must possess sufficient lipophilicity to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can cause toxicity.

Research on various thiazole and thiadiazole derivatives has consistently shown a strong correlation between lipophilicity and biological activity. nih.gov For example, the incorporation of an adamantyl moiety into certain molecules is a known strategy to increase lipophilicity, which in turn can modulate their bioavailability. nih.gov In a series of 2,3-dihydro ijpcbs.comnih.govthiazolo[4,5-b]pyridines, converting a thiazole moiety into a more saturated thiazoline (B8809763) unit resulted in a lower LogP value (from 2.28 to 1.59) and higher water solubility, demonstrating how subtle structural changes can be used to fine-tune this property. beilstein-journals.org Conversely, adding bromine atoms to the scaffold significantly increased the LogP. beilstein-journals.org

The challenge in drug design is to find the optimal lipophilicity window for a given biological target and desired therapeutic application. This often involves synthesizing a series of analogs with varying substituents to systematically explore the relationship between LogP and activity.

| Structural Modification | Impact on Lipophilicity (LogP) | Potential Biological Consequence | Reference Example |

|---|---|---|---|

| Addition of Halogens (e.g., -Br) | Increase | Enhanced membrane permeability; potential for decreased solubility. | Brominated 2,3-dihydro ijpcbs.comnih.govthiazolo[4,5-b]pyridines showed higher LogP values. beilstein-journals.org |

| Addition of Alkyl/Aryl Groups | Increase | Increased binding to hydrophobic pockets; potential for non-specific binding. | N-substituted thiazolyl-triazoles are more lipophilic than corresponding oxadiazoles. nih.gov |

| Reduction of Aromaticity (e.g., Thiazole to Thiazoline) | Decrease | Increased aqueous solubility; potentially reduced membrane permeability. | Conversion of a thiazolo[4,5-b]pyridine (B1357651) to a 2,3-dihydro derivative lowered LogP. beilstein-journals.org |

| Introduction of Polar Functional Groups (-OH, -NH₂) | Decrease | Improved solubility and potential for new hydrogen bonding interactions. | General principle in medicinal chemistry. |

Rational Design Principles for Modulating Molecular Targets

Rational design harnesses the understanding of a biological target's structure and the SAR of a chemical series to create new molecules with improved properties. For 4-(2,5-dimethylphenyl)-1,3-thiazole derivatives, these principles guide the modification of the scaffold to enhance potency, improve selectivity, and optimize ADMET characteristics.

One key principle is structure-based drug design , which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. By visualizing the binding pocket, medicinal chemists can design molecules that fit precisely and make specific, favorable interactions with amino acid residues. For example, if a hydrophobic pocket is identified, substituents can be added to the thiazole scaffold to fill that space, thereby increasing binding affinity.

Another approach is analogue-based design , where systematic modifications are made to a known active compound (a "lead"). SAR data is crucial here. For example, if it is found that electron-withdrawing groups at a certain position enhance activity, a range of different electron-withdrawing groups can be synthesized and tested to find the optimal one. This iterative process of synthesis and testing led to the identification of orally active 4-phenyl-5-pyridyl-1,3-thiazole analogues as potent anti-inflammatory agents. nih.gov

In silico modeling and computational chemistry are also powerful tools in rational design. nih.gov Techniques like molecular docking can predict how a designed molecule might bind to its target, allowing researchers to prioritize which compounds to synthesize. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of compounds with their biological activities, helping to predict the activity of new, unsynthesized molecules. nih.gov This approach facilitates the identification of crucial molecular interactions that can be used to design new and more potent inhibitors. nih.gov The ultimate goal of these rational design strategies is to move from a lead compound with some desired activity to a clinical candidate with a robust profile of efficacy and safety.

Biological Activity Investigations of 4 2,5 Dimethylphenyl 1,3 Thiazole and Its Analogs

Mechanistic Studies of Antimicrobial Action

Recent research has highlighted the potential of thiazole (B1198619) derivatives bearing a 2,5-dimethylphenyl moiety as potent antimicrobial agents. These compounds have demonstrated significant activity against clinically important drug-resistant bacteria and fungi, prompting further investigation into their mechanisms of action.

Antibacterial Efficacy Against Drug-Resistant Strains (e.g., MRSA, VRE)

A series of N-2,5-dimethylphenylthioureido acid derivatives, which are analogs of 4-(2,5-Dimethylphenyl)-1,3-thiazole, have been synthesized and evaluated for their antibacterial properties. nih.gov Notably, certain 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative from this series have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

The 2,5-dimethylphenyl scaffold is a common feature in various antimicrobial compounds and is believed to contribute to their activity against a wide range of microorganisms, including bacteria, fungi, and viruses. nih.gov The development of novel compounds incorporating this substituent is a promising strategy in the fight against antibiotic-resistant infections. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Analogs

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-substituted thiazole 3h | MRSA, VRE | Favorable activity | nih.govresearchgate.net |

| 4-substituted thiazole 3j | MRSA, VRE | Favorable activity | nih.govresearchgate.net |

| Naphthoquinone-fused thiazole 7 | MRSA, VRE | Excellent activity | nih.govresearchgate.net |

Antifungal Efficacy Against Resistant Fungal Pathogens (e.g., Candida auris)

The same family of N-2,5-dimethylphenylthioureido acid derivatives has also been investigated for its antifungal potential. nih.gov Several of these compounds exhibited broad-spectrum antifungal activity against drug-resistant Candida strains. nih.gov Of particular significance, one of the ester derivatives, compound 8f, demonstrated good activity against the emerging multidrug-resistant pathogen Candida auris, with efficacy greater than the commonly used antifungal drug fluconazole. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Thiazole Analogs

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 9f | Drug-resistant Candida strains | Broad-spectrum activity | nih.gov |

| Compound 14f | Drug-resistant Candida strains | Broad-spectrum activity | nih.gov |

| Ester 8f | Candida auris | Good activity, greater than fluconazole | nih.govresearchgate.net |

Elucidation of Bacterial and Fungal Target Interactions

While the precise molecular targets of 4-(2,5-Dimethylphenyl)-1,3-thiazole itself have not been extensively reported, studies on related thiazole derivatives provide insights into their potential mechanisms of action. For instance, some antifungal thiazoles are known to interfere with the integrity of the fungal cell membrane. nih.gov Molecular docking studies on certain anti-Candida thiazole derivatives have suggested that they may target lanosterol-C14α-demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

The 1,3-thiazole ring is a key structural component in many biologically active molecules and is considered a privileged scaffold in drug discovery. nih.gov Its presence is often associated with the ability to interact with various biological targets, leading to a wide range of pharmacological effects.

In Vitro Anticancer and Cytotoxic Mechanisms

In addition to their antimicrobial properties, thiazole derivatives are being explored for their potential as anticancer agents. The structural features that confer antimicrobial activity may also be relevant to their cytotoxic effects on cancer cells.

Apoptosis Induction Pathways

Thiadiazole derivatives, which are structurally similar to thiazoles, have been shown to induce apoptosis in various cancer cell lines. nih.gov For example, certain derivatives have demonstrated the ability to cause cell death in human myeloid leukemia and melanoma cell lines through the induction of apoptosis. nih.gov While specific studies on the apoptosis-inducing capabilities of 4-(2,5-Dimethylphenyl)-1,3-thiazole are limited, the broader class of thiazole and thiadiazole compounds is known to trigger programmed cell death in cancer cells.

Reactive Electrophilic Species Generation

In a study evaluating the in vitro anticancer activity of N-2,5-dimethylphenylthioureido acid derivatives, the viability of A549 (adenocarcinoma) and Caco-2 (adenocarcinoma) cell lines was assessed after exposure to these compounds. researchgate.net This screening provides preliminary data on their cytotoxic potential, which may be linked to mechanisms such as the generation of reactive species. researchgate.net

Inhibition of Cancer Cell Proliferation in Cell Lines

While specific data on the antiproliferative effects of 4-(2,5-Dimethylphenyl)-1,3-thiazole is not detailed in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of various 1,3-thiazole derivatives against a range of human cancer cell lines.

A novel series of 1,3-thiazole derivatives demonstrated significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most potent compounds in this series, compound 4 , exhibited IC₅₀ values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.comresearchgate.net This activity was found to be linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and the induction of apoptosis and cell cycle arrest at the G1 phase in MCF-7 cells. mdpi.com

Another study on 1,3-thiazole amide derivatives of the pentacyclic triterpene Ochraceolide A also reported cytotoxic and antiproliferative activity against MCF-7, MDA-MB-231, and SiHa human cancer cell lines. nih.gov The 5-nitrofuramide derivative, in particular, showed IC₅₀ values ranging from 1.6 to 12.7 µM across the tested cell lines. nih.gov

Furthermore, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their cytotoxic activity against HepG2, MCF-7, HCT116, and HeLa cancer cell lines. Several of these compounds displayed superior activity, with IC₅₀ values in the range of 3.35 to 18.69 μM, and their mechanism was linked to the inhibition of tubulin polymerization. nih.gov

The following table summarizes the antiproliferative activity of selected 1,3-thiazole analogs from the literature.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 (1,3-thiazole derivative) | MCF-7 | 5.73 | mdpi.comresearchgate.net |

| Compound 4 (1,3-thiazole derivative) | MDA-MB-231 | 12.15 | mdpi.comresearchgate.net |

| 5-nitrofuramide derivative of Ochraceolide A | MCF-7, MDA-MB-231, SiHa | 1.6 - 12.7 | nih.gov |

| Compound 5c (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

| Compound 7c (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

| Compound 9a (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

Enzyme Inhibition Studies

Inhibition of 5-Lipoxygenase (5-LOX) and Related Pathways

There is a lack of specific research on the inhibition of 5-Lipoxygenase (5-LOX) by 4-(2,5-Dimethylphenyl)-1,3-thiazole. However, the broader class of thiazole-containing compounds has been investigated for this activity. The 5-LOX pathway is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. nih.gov

Studies have shown that certain piperidine (B6355638) scaffolds, which can be incorporated into larger molecules with heterocyclic rings like thiazole, demonstrate a range of biological activities, including anti-inflammatory effects that may involve LOX inhibition. nih.gov For instance, various pyrazole (B372694) and indolylpyrazoline derivatives have been identified as potent LOX inhibitors. nih.gov While these are not direct analogs, they highlight the potential of heterocyclic compounds to interact with the LOX enzyme.

Alpha-Glucosidase and Urease Inhibition

Investigations into the inhibitory effects of 4-(2,5-Dimethylphenyl)-1,3-thiazole on alpha-glucosidase and urease are not available in the current body of scientific literature. However, related thiazole and thiadiazole derivatives have been shown to be effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov

A study on benzylidene-hydrazinyl-thiazole inhibitors of α-glucosidase revealed that positional isomerism of a methyl group on an attached piperidine ring could modulate the potency and selectivity of inhibition. nih.gov This research underscores the importance of the thiazole core in designing α-glucosidase inhibitors. nih.gov Another study on 1,3,4-thiadiazole (B1197879) derivatives also identified potent α-glucosidase inhibitors, with the most active compound exhibiting a Kᵢ of 4.48 ± 0.25 μM. nih.gov

The table below presents data on the α-glucosidase inhibitory activity of some thiazole and thiadiazole analogs.

| Compound/Analog | Enzyme | Inhibition (Kᵢ or IC₅₀) | Type of Inhibition | Reference |

| Benzylidene-hydrazinyl-thiazole derivatives | α-glucosidase | Varies with isomerism | Mostly noncompetitive | nih.gov |

| Compound 6h (1,3,4-thiadiazole derivative) | α-glucosidase | Kᵢ: 4.48 ± 0.25 μM | Not specified | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-glucosidase | Kᵢ: 3.5 x 10⁻⁵ M | Non-competitive | nih.gov |

| 4,5-diphenyl-1,2,4-triazole-3-thione | α-glucosidase | Kᵢ: ~10⁻⁵ M | Competitive and Non-competitive | nih.gov |

No specific information was found regarding the urease inhibition by 4-(2,5-Dimethylphenyl)-1,3-thiazole or its close analogs.

Molecular Binding Interactions with Enzyme Active Sites

Molecular docking studies have been instrumental in elucidating the binding interactions of thiazole and thiadiazole derivatives with various enzyme active sites, although specific data for 4-(2,5-Dimethylphenyl)-1,3-thiazole is absent.

In the context of anticancer activity, molecular docking of 1,3-thiazole derivatives has revealed significant binding affinity towards VEGFR-2. mdpi.com For tubulin polymerization inhibitors, docking studies showed that the thiazole ring of certain derivatives is strongly involved in noncovalent interactions, such as sulfur bonds and arene-H bonds, within the active site. nih.gov

For α-glucosidase inhibitors, molecular docking simulations have been used to understand the influence of isomerism on enzyme-inhibitor interactions, showing that more selective inhibitors form stronger molecular contacts with the enzyme. nih.gov In a study of 1,3,4-thiadiazole derivatives, the most potent α-glucosidase inhibitor was found to interact with the target protein through hydrogen bonds, similar to the known inhibitor acarbose. nih.gov

Molecular modeling of 1,3,4-thiadiazoles as anti-inflammatory agents has also been used to investigate their mechanism of action against cyclooxygenase (COX) enzymes, revealing specificity for the COX-2 isoform. nih.gov

The following table summarizes the observed molecular interactions of various thiazole and thiadiazole analogs with their respective enzyme targets.

| Compound Class | Enzyme Target | Key Interactions | Reference |

| 1,3-Thiazole derivatives | VEGFR-2 | Considerable binding affinity | mdpi.com |

| 2,4-Disubstituted thiazoles | Tubulin | Sulfur bonds, arene-H bonds | nih.gov |

| Benzylidene-hydrazinyl-thiazoles | α-glucosidase | Stronger molecular contacts for more selective isomers | nih.gov |

| 1,3,4-Thiadiazoles | α-glucosidase | Hydrogen bonds | nih.gov |

| 1,3,4-Thiadiazoles | COX-2 | Specific binding interactions | nih.gov |

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory mechanisms of 4-(2,5-Dimethylphenyl)-1,3-thiazole have not been specifically elucidated. However, the anti-inflammatory potential of the broader thiazole and thiadiazole chemical space has been explored. The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

For example, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed and evaluated as anti-inflammatory agents. nih.gov Molecular modeling studies suggested that their anti-inflammatory activity is mediated through the inhibition of the COX-2 enzyme. nih.gov

Another study on 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives demonstrated in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies indicated that these compounds exhibit a higher inhibition of COX-2 compared to the standard drug diclofenac, and importantly, they did not show ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

These findings suggest that the anti-inflammatory effects of thiazole-containing compounds are likely linked to the modulation of the arachidonic acid cascade through the inhibition of COX and/or LOX enzymes.

Antioxidant Activity and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases. nih.gov Consequently, the development of potent antioxidant compounds is a significant area of research. Thiazole derivatives have emerged as a promising class of antioxidants, with their activity often attributed to the heterocyclic ring system and the nature of its substituents. nih.govmdpi.com

Research into various thiazole analogs has demonstrated considerable free radical scavenging capabilities. The antioxidant potential is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging tests. nih.govnih.gov In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a change in absorbance. nih.govtubitak.gov.tr

Studies have shown that the introduction of phenolic groups to the thiazole structure can significantly enhance antioxidant activity. nih.govmdpi.com For instance, a series of phenolic thiazoles were synthesized and showed important scavenging properties against ABTS•+ and DPPH radicals. nih.gov One study found that a thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, exhibited active antioxidant properties with an IC50 value of 64.75 ppm in a DPPH assay. aip.org Another investigation of 4-thiomethyl-functionalized 1,3-thiazoles revealed a high absorption level of DPPH radicals, ranging from 70-98%. growingscience.com For the most active of these derivatives, the IC50 values, which represent the concentration required to scavenge 50% of free radicals, were determined to be low, indicating high antioxidant efficiency. growingscience.com The substitution pattern on the thiazole ring plays a crucial role; for example, compounds bearing a 4-chlorophenyl or 4-trifluoromethylphenyl substituent have demonstrated notable antioxidant activity. nih.gov

Table 1: Antioxidant Activity of Selected Thiazole Analogs

| Compound/Analog | Assay | Activity (IC50) | Reference |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm | aip.org |

| 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol (3g) | - | - | nih.gov |

| 4-(2-(3,4,5-trimethoxyphenyl)thiazol-4-yl)benzene-1,2-diol (3f) | - | - | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 x 10⁻³ M | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ | 4.7 x 10⁻⁵ M | nih.gov |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 x 10⁻³ M | nih.gov |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS•+ | 5.5 x 10⁻⁵ M | nih.gov |

Antiviral Properties and Mechanism of Action Research

Viral infections represent a major global health challenge, and the emergence of drug-resistant strains necessitates the continuous development of new antiviral agents. tandfonline.comnih.gov Thiazole derivatives have been a focus of this research, showing inhibitory activity against a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B (HBV) and C (HCV), and alphaviruses. tandfonline.comnih.gov

A variety of thiazole-based compounds have been patented for their antiviral activities. tandfonline.com For example, a thiazole derivative revealed potent anti-HBV activity with a 50% effective concentration (EC50) of ≤ 0.05 µM and low cytotoxicity. tandfonline.com In another study, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. nih.gov Similarly, camphor-based thiazole derivatives have shown promising activity against Orthopoxviruses, such as the vaccinia virus (VV). nih.gov

Mechanism of action studies are crucial for understanding how these compounds exert their antiviral effects. Research on an alphavirus inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, revealed that it blocks viral replication by inhibiting the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov This specific targeting of viral processes highlights the potential for developing highly selective antiviral therapies. The broad-spectrum potential of thiazoles is further evidenced by the activity of some derivatives against Tobacco Mosaic Virus (TMV), where compounds showed promising anti-viral activity, although slightly less effective than the control agent ningnanmycin. mdpi.com

Table 2: Antiviral Activity of Selected Thiazole Analogs

| Compound/Analog | Virus | Activity (EC50 / IC50) | Reference |

| Thiazole derivative 3 | Hepatitis B Virus (HBV) | EC50 ≤ 0.05 µM | tandfonline.com |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (1) | Chikungunya virus (CHIKV) | EC50 = 0.6 μM | nih.gov |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (26) | Chikungunya virus (CHIKV) | EC90 = 0.45 μM | nih.gov |

| Camphor thiosemicarbazone analog (4a) | Vaccinia Virus (VV) | IC50 = 3.2 μM | nih.gov |

| 5-(4-chlorophenyl)-N-propyl-1,3,4-thiadiazole-2-sulfonamide (7b) | Tobacco Mosaic Virus (TMV) | Moderate Activity | mdpi.com |

| 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazole-2-sulfonamide (7i) | Tobacco Mosaic Virus (TMV) | Moderate Activity | mdpi.com |

| Thiazole with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Significant Activity | nih.gov |

Anthelmintic Activity Studies

Helminth infections are a widespread problem, particularly in tropical regions, necessitating the search for new anthelmintic drugs. ijpsnonline.com Thiazole derivatives have been investigated for this purpose, with several studies demonstrating their potential to paralyze and kill parasitic worms. researchgate.netresearchgate.net The Indian earthworm, Pheritima posthuma, is commonly used in these studies due to its anatomical and physiological resemblance to intestinal roundworms that infect humans.

In these assays, the time taken for a compound to induce paralysis and death in the worms is recorded and compared to a standard drug, such as piperazine (B1678402) citrate (B86180) or mebendazole. ijpsnonline.com One study on a series of 2-substituted-4,5-diphenyl-1,3-thiazoles found that most of the synthesized compounds showed good anthelmintic activity. Specifically, a compound with a 3-methoxyphenyl (B12655295) substitution (1c) was identified as the most potent in the series, causing paralysis and death of worms in a time comparable to the standard at a concentration of 5 mg/mL. Another study focusing on 2-amino substituted 4-phenyl thiazole derivatives also reported significant anthelmintic activity, with two compounds (4c and 4e) being more potent than the standard drug mebendazole. ijpsnonline.com Fused heterocyclic systems containing the thiazole nucleus, such as thiazolo[3,2-a]benzimidazoles, have also been found to be effective against Pheretima posthuma. nih.gov

Table 3: Anthelmintic Activity of Selected Thiazole Analogs against Pheritima posthuma

| Compound/Analog | Concentration (mg/mL) | Paralysis Time (min) | Death Time (min) | Reference |

| 2-(3-methoxyphenyl)-4,5-diphenyl-1,3-Thiazole (1c) | 5 | Comparable to standard | Comparable to standard | |

| 2-(2-Nitrophenyl)-4,5-diphenyl-1,3-Thiazole (1b) | 5 | 23.12 ± 0.90 | 46.04 ± 1.00 | |

| 2-(2-Nitrophenyl)-4,5-diphenyl-1,3-Thiazole (1b) | 10 | 14.30 ± 0.90 | 30.46 ± 0.60 | |

| 2-amino substituted 4-phenyl thiazole (4c) | Not specified | More potent than standard | More potent than standard | ijpsnonline.com |

| 2-amino substituted 4-phenyl thiazole (4e) | Not specified | More potent than standard | More potent than standard | ijpsnonline.com |

| 3a (thiazolo benzimidazole) | Not specified | Effective | Effective | nih.gov |

| 3b (thiazolo benzimidazole) | Not specified | Effective | Effective | nih.gov |

| 5i (thiazolo benzimidazole) | Not specified | Effective | Effective | nih.gov |

Applications of 4 2,5 Dimethylphenyl 1,3 Thiazole in Advanced Materials and Research Tools

Potential as Precursors for Novel Functional Materials

The inherent aromaticity and pi-electron delocalization of the thiazole (B1198619) ring system provide a foundation for creating advanced functional materials. wikipedia.org The introduction of the 2,5-dimethylphenyl group to this core structure further modifies its electronic and physical properties, making 4-(2,5-dimethylphenyl)-1,3-thiazole a valuable precursor for materials with tailored functionalities. Thiazole-based compounds are increasingly recognized for their potential in electronics and optoelectronics. researchgate.net

The electronic nature of thiazole derivatives can be fine-tuned through chemical modification, making them suitable for applications in organic electronics. The thiazole ring itself possesses significant aromatic character, which is key to its electronic properties. wikipedia.orgmdpi.com Computational studies on substituted thiazoles reveal that the addition of methyl groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's conductivity and optical properties. researchgate.net

The 2,5-dimethylphenyl substituent on the thiazole ring can enhance the solubility of the resulting materials in organic solvents and influence their molecular packing in the solid state, which are crucial factors for device fabrication. Research into related structures, such as 2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole, which has a fused thiazole core, has shown their utility in creating materials with interesting photophysical properties. researchgate.net These molecules exhibit properties that make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The planarity and π-stacking capabilities of such thiazole derivatives are central to their electronic performance. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Thiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |

| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |

| 2,5-Dimethylthiazole | -8.862 | 3.620 | 12.482 |

Data derived from computational studies on methyl-substituted thiazoles, illustrating the electronic influence of substituents. researchgate.net

Role in Coordination Chemistry as Ligands

The thiazole ring contains both nitrogen and sulfur atoms, which are excellent donor sites for coordinating with metal ions. This makes 4-(2,5-dimethylphenyl)-1,3-thiazole and its derivatives valuable ligands in coordination chemistry. ajol.info The resulting metal complexes have shown a wide array of applications, from catalysis to medicinal chemistry. ajol.infoorientjchem.orgekb.eg